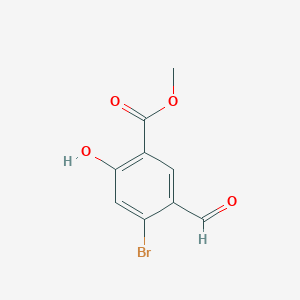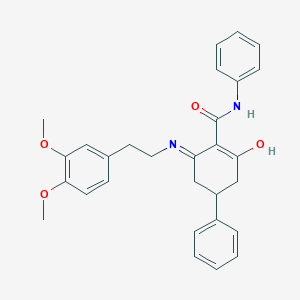
1-(3-Methoxypropyl)imidazolidin-2-one
Overview
Description
“1-(3-Methoxypropyl)imidazolidin-2-one” is a chemical compound . It is an organic compound that contains a methoxybenzene or a derivative thereof .
Synthesis Analysis
Imidazolidin-2-ones are prepared in two steps from readily available N-allylamines. Addition of the amine starting materials to isocyanates affords N-allylureas, which are converted to imidazolidin-2-ones with the generation of two bonds and up to two stereocenters .Molecular Structure Analysis
The molecular weight of “this compound” is 158.2 . The IUPAC name is this compound and the Inchi Code is 1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10) .Scientific Research Applications
Stereoselective Synthesis
Imidazolidin-4-ones, including derivatives similar to 1-(3-Methoxypropyl)imidazolidin-2-one, are noted for their stereoselective synthesis capabilities. They are often utilized in skeletal modifications of bioactive oligopeptides, serving as proline surrogates or protecting the N-terminal amino acid against hydrolysis by enzymes. Such stereoselective formations are crucial in developing pharmaceuticals where the stereochemistry of the molecule can significantly impact its biological activity (Ferraz et al., 2007).
Antibacterial and Antifungal Activities
Imidazolidin-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, with various aromatic substituents, have shown significant activities against different microbial strains, highlighting their potential in developing new antimicrobial agents (Ammar et al., 2016).
Alkylation and Synthesis of β-Lactams
Derivatives of imidazolidin-2-one have been evaluated as chiral auxiliaries for asymmetric acetate and propionate Mannich-type reactions. These reactions are instrumental in the stereoselective synthesis of β-lactams, which are core structures in many antibiotic agents (Goyal et al., 2016).
Corrosion Inhibition
Imidazolidin-2-one and its derivatives have been studied for their role as corrosion inhibitors. The electrochemical behavior of these compounds suggests their efficiency in protecting metals against corrosion in acidic media, making them valuable in industrial applications (Cruz et al., 2004).
Anti-Inflammatory Agents
Research has been conducted to synthesize and evaluate imidazolidine derivatives for potential anti-inflammatory and analgesic properties. Certain derivatives have shown promising results, indicating their potential as pharmaceutical agents in treating inflammation-related conditions (Husain et al., 2015).
Catalytic Synthesis
Catalytic strategies for synthesizing imidazolidin-2-ones and their derivatives have been explored to enhance the efficiency and sustainability of these processes. These strategies include direct incorporation of carbonyl groups into diamines and the diamination of olefins, highlighting the versatility of these compounds in synthetic chemistry (Casnati et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazolidin-2-one derivatives, to which this compound belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Imidazolidinone compounds, in general, work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .
Biochemical Pathways
Imidazolidin-2-one derivatives have been associated with various biochemical pathways depending on their specific substitutions .
Result of Action
Imidazolidin-2-one derivatives have been associated with various biological effects depending on their specific substitutions .
properties
IUPAC Name |
1-(3-methoxypropyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUGTWMWSSKCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1553712-23-4 | |
| Record name | 1-(3-methoxypropyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)
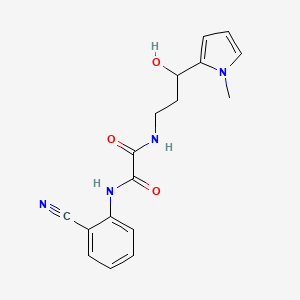
![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)
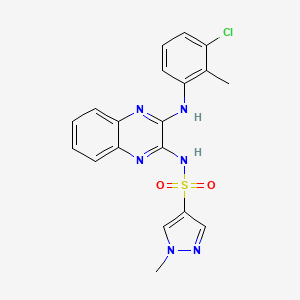
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)
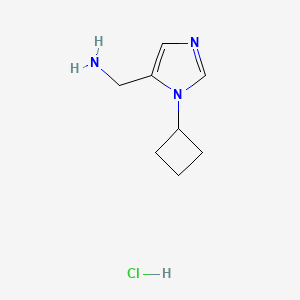
![N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774739.png)
![(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2774740.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774743.png)

